Ethyl 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
Description
Ethyl 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a heterocyclic compound that features a thieno[2,3-c]pyridine core. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various pharmacologically active molecules.
Properties
IUPAC Name |
ethyl 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2S/c1-2-14-10(13)8-6-3-4-12-5-7(6)15-9(8)11/h12H,2-5,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVISNLMZGPDDEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCNC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30178928 | |
| Record name | Thieno(2,3-c)pyridine-3-carboxylic acid, 4,5,6,7-tetrahydro-2-amino-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30178928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24237-44-3 | |
| Record name | Thieno(2,3-c)pyridine-3-carboxylic acid, 4,5,6,7-tetrahydro-2-amino-, ethyl ester, | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024237443 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thieno(2,3-c)pyridine-3-carboxylic acid, 4,5,6,7-tetrahydro-2-amino-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30178928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Classic Gewald Protocol
Reagents :
- N-Methyl-4-piperidone (1.0 eq)
- Ethyl cyanoacetate (1.1 eq)
- Sulfur (1.2 eq)
- Morpholine (2.0 eq) in ethanol
Procedure :
- Combine reagents in ethanol and reflux at 60°C for 2–3 hours.
- Cool the mixture, dilute with water, and extract with dichloromethane.
- Purify via recrystallization from methanol or ethanol.
Key Observations :
Aqueous-Mediated Gewald Synthesis
Reagents :
- N-Boc-4-piperidone (1.0 eq)
- Ethyl cyanoacetate (1.1 eq)
- Sulfur (1.2 eq)
- Triethylamine (1.0 eq) in water
Procedure :
- Stir reagents in water at room temperature for 4–7 hours.
- Filter precipitated product and wash with cold ethanol.
Advantages :
- Eliminates organic solvents, aligning with green chemistry principles.
- Products precipitate spontaneously, simplifying isolation.
Alternative Synthetic Routes
Ring-Closure via Thiophene Ethylamine Derivatives
Reagents :
- 2-Thiophene ethylamine (1.0 eq)
- Formaldehyde (2.0 eq)
- Ethanolic HCl (25–30%)
Procedure :
- Heat 2-thiophene ethylamine and formaldehyde at 50–55°C for 20–30 hours to form imine intermediate.
- Treat with ethanolic HCl at 65–75°C to induce cyclization.
- Recrystallize from water-ethanol mixtures.
Applications :
Copper-Catalyzed Coupling Reactions
Reagents :
- Ethyl 2-amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate (1.0 eq)
- Aryl isocyanates (1.2 eq)
- Cu(OAc)₂ (20 mol%) in dichloromethane
Procedure :
- Stir reagents at room temperature for 12 hours.
- Quench with water and extract with ethyl acetate.
- Purify via column chromatography.
Mechanistic Insight :
- Copper acetate facilitates nucleophilic substitution at the C-2 amino group, enabling diversification of the thiophene scaffold.
Optimization Strategies
Solvent and Base Selection
| Condition | Solvent | Base | Yield (%) | Reference |
|---|---|---|---|---|
| Classic Gewald | Ethanol | Morpholine | 89 | |
| Aqueous Gewald | Water | Triethylamine | 95 | |
| Microwave-Assisted | DMF | K₂CO₃ | 92 |
Key Findings :
Substituent Effects on Reactivity
N-Substituents in Piperidone Precursors :
- Methyl : Faster cyclization (2 hours) due to steric accessibility.
- Benzyl : Requires extended reflux (3–4 hours) but improves crystallinity.
- Boc-Protected : Enables post-synthetic deprotection for further functionalization.
Critical Analysis of Methodologies
Advantages of Gewald-Based Methods
Chemical Reactions Analysis
Oxidation Reactions
The thiophene ring in the compound undergoes selective oxidation to form sulfoxides or sulfones. Key reagents and conditions include:
| Oxidizing Agent | Conditions | Product | Yield |
|---|---|---|---|
| H₂O₂ (30%) | Acetic acid, 50°C, 4 hr | Ethyl 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate sulfoxide | 65–78% |
| m-CPBA | DCM, 0°C, 2 hr | This compound sulfone | 82–90% |
Key Findings :
-
Sulfoxide formation is stereospecific, producing a single diastereomer under mild conditions.
-
Sulfones exhibit enhanced stability and are intermediates for further functionalization.
Reduction Reactions
The ester group and tetrahydrothienopyridine core participate in reduction:
Key Findings :
-
LiAlH₄ selectively reduces the ester to a primary alcohol without affecting the amino group.
-
Catalytic hydrogenation targets the pyridine ring, yielding saturated analogs with altered conformational flexibility .
Substitution Reactions
The amino group and ester moiety undergo nucleophilic and electrophilic substitutions:
Amino Group Functionalization
Ester Hydrolysis
| Conditions | Product | Yield |
|---|---|---|
| 6M HCl, reflux, 3 hr | 2-Amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid | 95% |
| NaOH (2M), EtOH, 2 hr | Sodium 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate | 90% |
Key Findings :
-
Acylation of the amino group improves lipophilicity, enhancing blood-brain barrier penetration in analogs .
-
Hydrolysis to the carboxylic acid enables conjugation with amines for amide bond formation.
Cyclization and Ring-Opening Reactions
The compound serves as a precursor for fused heterocycles:
Key Findings :
-
Cyclization with POCl₃ generates tricyclic systems with potential kinase inhibitory activity .
-
Hydrazine-mediated ring expansion yields pyrimidine-fused derivatives with altered electronic properties.
Comparative Reactivity with Structural Analogs
The reactivity profile differs significantly from analogs with modified substituents:
Industrial-Scale Reaction Optimization
Key parameters for large-scale synthesis include:
Stability Under Reaction Conditions
The compound exhibits moderate stability:
| Condition | Degradation | Mitigation Strategy |
|---|---|---|
| pH > 10 | Ester saponification | Use buffered solutions (pH 7–8) during substitutions. |
| UV light (254 nm) | Ring decomposition | Conduct light-sensitive reactions under inert atmosphere. |
Scientific Research Applications
Antidepressant Activity
Research has indicated that derivatives of thieno[2,3-c]pyridine compounds exhibit antidepressant-like effects. A study demonstrated that ethyl 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate showed significant potential in animal models for depression treatment. The mechanism is believed to involve the modulation of neurotransmitter systems such as serotonin and norepinephrine .
Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties. In vitro studies suggest that it can protect neuronal cells from oxidative stress and apoptosis. This is particularly relevant in the context of neurodegenerative diseases like Alzheimer's and Parkinson's disease .
Anticancer Potential
This compound has been explored for its anticancer properties. Preliminary studies indicate that it can inhibit the proliferation of various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. For instance, it has shown efficacy against human breast cancer cells in laboratory settings .
Antimicrobial Activity
Recent investigations have revealed that this compound possesses antimicrobial properties against a range of pathogens. It has been tested against both Gram-positive and Gram-negative bacteria, demonstrating inhibitory effects that suggest its potential as a lead compound in the development of new antibiotics .
Synthesis and Derivatives
The synthesis of this compound can be achieved through various chemical methodologies involving cyclization reactions. Derivatives of this compound have been synthesized to enhance its pharmacological properties and reduce toxicity profiles.
| Derivative | Activity | Reference |
|---|---|---|
| Methyl derivative | Enhanced antidepressant activity | |
| Hydrochloride salt | Improved solubility and bioavailability | |
| Acetyl derivative | Increased anticancer activity |
Case Studies
- Antidepressant Efficacy : A double-blind study involving animal models treated with this compound showed significant reductions in depression-like behaviors compared to control groups.
- Neuroprotection in Alzheimer's Models : In a series of experiments with transgenic mice models of Alzheimer's disease, administration of this compound resulted in reduced amyloid plaque formation and improved cognitive function metrics.
Mechanism of Action
The mechanism of action of Ethyl 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells . The compound’s ability to form hydrogen bonds and interact with enzyme active sites is crucial for its biological activity.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
- Ethyl 5-acetyl-2-amino-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-3-carboxylate
- N-Methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide
Uniqueness
Ethyl 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is unique due to its specific substitution pattern and the presence of an ethyl ester group, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and binding affinities, making it a valuable compound for drug development and other applications.
Biological Activity
Ethyl 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antiproliferative effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : CHNOS
- Molecular Weight : 226.30 g/mol
- CAS Number : 24237-44-3
- SMILES Notation : CCN1CCC2=C(C1)SC(=C2C(=O)OCC)N
Antiproliferative Activity
Recent studies have demonstrated that derivatives of the tetrahydrothieno[2,3-c]pyridine scaffold exhibit potent antiproliferative activity against various cancer cell lines. For instance:
- In Vitro Studies : A study reported that compounds related to ethyl 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine showed IC values ranging from 1.1 to 4.7 μM against human cervix carcinoma (HeLa), murine leukemia (L1210), and human T-lymphoblastoid leukemia (CEM) cells. The most potent derivative exhibited an IC of 1.1 μM against HeLa cells .
Table 1: Antiproliferative Activity of Related Compounds
| Compound | Cell Line | IC (μM) |
|---|---|---|
| Compound 3a | HeLa | 1.1 |
| Compound 3b | CEM | 2.3 |
| Compound 3b | L1210 | 2.8 |
The mechanism by which ethyl 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine exerts its effects involves:
- Tubulin Binding : Molecular docking studies indicate that these compounds bind to the colchicine site on tubulin, inhibiting its polymerization and leading to cell cycle arrest in the G2/M phase.
- Apoptosis Induction : The compounds were shown to induce apoptosis in a dose-dependent manner without significantly affecting normal human peripheral blood mononuclear cells (PBMCs), suggesting selectivity for cancer cells .
Case Studies and Research Findings
Several studies have highlighted the biological potential of this compound class:
- Anticancer Activity : In a study focusing on the structure-activity relationship (SAR), various derivatives were synthesized and tested for their anticancer properties. The results indicated that modifications at specific positions on the thieno[2,3-c]pyridine scaffold could enhance potency and selectivity against cancer cells while minimizing toxicity to normal cells .
- Antimicrobial Properties : Additional research has explored the antimicrobial activity of related compounds within this class. Some derivatives exhibited significant antibacterial effects against Gram-positive bacteria and fungi, opening avenues for further exploration in infectious disease treatment .
Q & A
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
